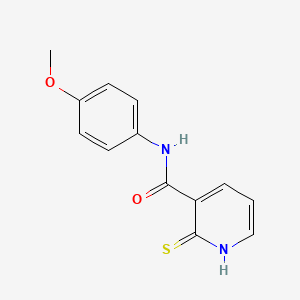

N-(4-Methoxyphenyl)-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide

説明

N-(4-Methoxyphenyl)-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core modified by a thione (sulfanylidene) group at position 2 and a carboxamide substituent at position 2. The 4-methoxyphenyl group attached to the pyridine nitrogen contributes electron-donating effects, influencing both reactivity and intermolecular interactions. This compound’s structural uniqueness lies in its sulfur-containing thione group, which distinguishes it from common pyridone (2-oxo) analogs .

特性

CAS番号 |

97936-30-6 |

|---|---|

分子式 |

C13H12N2O2S |

分子量 |

260.31 g/mol |

IUPAC名 |

N-(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O2S/c1-17-10-6-4-9(5-7-10)15-12(16)11-3-2-8-14-13(11)18/h2-8H,1H3,(H,14,18)(H,15,16) |

InChIキー |

YRMPHGCTUFSBBK-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CNC2=S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride followed by cyclization with thiourea. The reaction conditions include refluxing in an appropriate solvent, such as ethanol or methanol, under acidic or neutral conditions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, enhancing the compound's reactivity and utility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation products: Oxo derivatives of the thiazolidinone ring.

Reduction products: Thiol derivatives of the thiazolidinone ring.

Substitution products: Derivatives with various functional groups on the pyridine ring.

科学的研究の応用

1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide has found applications in several scientific research areas:

Medicinal Chemistry: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Material Science: Its derivatives are used in the development of advanced materials with unique electronic and optical properties.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

作用機序

The mechanism by which 1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the biological context and the specific derivative being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Modifications: Thione vs. Oxo Groups

The replacement of the 2-oxo group (pyridone) with a 2-sulfanylidene (thione) group significantly alters electronic properties. Thiones exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s polarizability compared to oxygen. This affects solubility, crystallinity, and biological interactions. For example:

Substituent Variations on the Pyridine Ring

Aryl Substituents

- N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): The biphenyl substituent introduces steric bulk and a chloro group, reducing electron density compared to the methoxyphenyl group. This compound (C₁₈H₁₃ClN₂O₂, MW 348.76 g/mol) likely exhibits lower solubility in polar solvents than the methoxyphenyl analog .

Alkyl and Cycloalkyl Substituents

Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Crystallographic Insights: The methoxyphenyl group in analogous compounds (e.g., ) forms dihedral angles of 62–68° with adjacent aryl rings, promoting non-coplanar conformations that stabilize crystal packing via C–H···π and hydrogen-bond interactions .

- Pharmacological Potential: The thione group’s enhanced hydrogen-bonding capacity could improve receptor binding compared to oxo analogs, as seen in cannabinoid receptor agonists () and cardioprotective agents () .

生物活性

N-(4-Methoxyphenyl)-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide is a unique compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a methoxy group on the phenyl ring and a sulfanylidene moiety, which may enhance its lipophilicity and reactivity. The molecular formula is with a molecular weight of approximately 252.30 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.30 g/mol |

| Structural Features | Dihydropyridine core, methoxy group, sulfanylidene group |

Antimicrobial Activity

Research indicates that N-(4-Methoxyphenyl)-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. It has been evaluated against several cancer cell lines, showing significant antiproliferative effects. The mechanism of action appears to be related to the inhibition of tubulin polymerization, similar to other compounds in its class . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the compound's antimicrobial activity against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity.

- Anticancer Activity : Research evaluating its effects on melanoma and prostate cancer cells showed IC50 values in the nanomolar range, suggesting enhanced potency compared to traditional chemotherapeutics .

- Mechanism Exploration : Mechanistic studies have indicated that the compound may interfere with microtubule dynamics, leading to disrupted mitotic processes in cancer cells .

Synthesis Methods

The synthesis of N-(4-Methoxyphenyl)-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions:

- Formation of Dihydropyridine Core : This is achieved through the condensation of appropriate aldehydes with malononitrile and thiourea under basic conditions.

- Functionalization : The introduction of the methoxy group can be performed via methylation reactions using methyl iodide or dimethyl sulfate.

- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels for biological testing.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。